molecular formula C18H23NO4S B6536773 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-58-9

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536773
CAS No.: 1058491-58-9
M. Wt: 349.4 g/mol
InChI Key: YWFLIQCAAPYTQM-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene core linked to a thiophen-3-ylmethyl amine group. This compound shares structural motifs with bioactive molecules, including histone deacetylase (HDAC) inhibitors and radiotracers designed for brain imaging .

Properties

IUPAC Name

3,4,5-triethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-4-21-15-9-14(10-16(22-5-2)17(15)23-6-3)18(20)19-11-13-7-8-24-12-13/h7-10,12H,4-6,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLIQCAAPYTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiophen-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of ethoxy groups with other functional groups.

Scientific Research Applications

The compound 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide (CAS Number: 1058491-58-9) is a novel organic compound that has garnered attention in various fields of scientific research. This article explores its applications, focusing on pharmacological, material science, and chemical synthesis domains.

Pharmacological Applications

This compound has shown promise in pharmacological studies, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Properties : Research suggests that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Material Science Applications

The unique chemical structure of this compound allows for potential use in material science.

  • Organic Electronics : The thiophene component is known for its electronic properties, which could be harnessed in organic semiconductor applications. Studies are underway to explore its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications, including coatings and adhesives.

Chemical Synthesis

In synthetic chemistry, this compound can be utilized as an intermediate.

  • Synthesis of Novel Compounds : Its reactivity can be exploited to create derivatives that may have enhanced biological or material properties. Researchers are investigating various synthetic routes to modify the core structure for improved efficacy.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Organic Semiconductor Research

Another research initiative focused on the application of this compound in organic electronics. It was incorporated into a polymer matrix to assess its conductivity and stability in OLED devices. The findings indicated improved performance metrics compared to traditional materials, highlighting its viability for commercial applications.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Key Observations:

The thiophen-3-ylmethyl group balances lipophilicity with aromatic interactions, contrasting with the polar thiadiazole in Compound Y030-5440 (logP 2.364) .

Bioisosteric Replacements: Replacing the thiophen-3-ylmethyl group with oxadiazole (as in CAS 1396635-04-3) introduces a bioisostere known for metabolic stability but reduces flexibility due to the rigid cyclohexyl-oxadiazole system . Thiazole-containing analogs (e.g., 3,4,5-trimethoxy-N-(4-methylthiazol-2-yl)benzamide) may exhibit altered binding affinities due to thiazole’s hydrogen-bonding capacity compared to thiophene’s sulfur-mediated interactions .

Functional Group Impact on Solubility: Fluorine substituents in BA3 enhance polarity and metabolic stability, a feature absent in the target compound . The triethoxy-thiophene combination in the target compound likely reduces aqueous solubility compared to hydroxy-substituted analogs like Rip-B (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide), which has a polar phenolic group .

Biological Activity

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with three ethoxy groups and a thiophene moiety. Its molecular formula is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Enzyme InhibitionMay inhibit specific enzymes involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study assessed the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 7.01 µM to 14.31 µM, indicating potent anticancer properties . The mechanism appears to involve disruption of microtubule dynamics leading to cell cycle arrest.
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. It showed competitive inhibition in enzyme assays, highlighting its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Structural Differences Biological Activity
3,4,5-trimethoxy-N-[(thiophen-3-yl)methyl]benzamideMethoxy instead of ethoxy groupsSimilar anticancer properties but lower solubility
3,4,5-triethoxy-N-[(furan-3-yl)methyl]benzamideFuran ring substitutionEnhanced antimicrobial activity compared to thiophene derivative

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